N-(2-methylphenyl)-3-nitrobenzamide
Description
N-(2-Methylphenyl)-3-nitrobenzamide is a substituted benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a 2-methylphenyl group attached to the amide nitrogen.
Key structural attributes include:
- Molecular formula: C₁₄H₁₂N₂O₃ (inferred from its 3-methylphenyl isomer in ).
- Molecular weight: ~256.26 g/mol.
- Functional groups: The nitro group (-NO₂) at the 3-position and the ortho-methyl substituent on the phenyl ring.
Synthetic routes likely involve the reaction of 3-nitrobenzoyl chloride with 2-methylaniline, analogous to methods used for related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in and ). Characterization would employ spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography, as demonstrated for structurally similar benzamides .
Properties
IUPAC Name |
N-(2-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-8-13(10)15-14(17)11-6-4-7-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJDRUCNHBLROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-nitrobenzamide typically involves the reaction of 2-methyl aniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(2-methylphenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N-(2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-(3-Methylphenyl)-3-nitrobenzamide
N-(2,2-Diphenylethyl)-4-nitrobenzamide ()
- Structure : A bulkier diphenylethyl group replaces the methylphenyl substituent, with a nitro group at the para position.
- Properties : Higher molecular weight (C₂₁H₁₈N₂O₃; MW 346.38 g/mol) and enhanced lipophilicity due to aromatic substituents.
- Applications : Such bulky analogs are often explored in drug design for targeted receptor interactions.
Functional Group Variations
N-Benzyl-N-methyl-3-nitrobenzamide ()
- Structure : Features a benzyl and methyl group on the amide nitrogen.
- Properties : Molecular formula C₁₅H₁₃N₂O₃ (MW 269.28 g/mol).
- Reactivity : The N-benzyl group may enhance stability against hydrolysis compared to N-alkyl variants.
Sulfinyl Derivatives ()
- Structure : Derivatives like (+)-4-[(2-chlorophenyl)sulfinyl]-N-methyl-N-(2-methylphenyl)-3-nitrobenzamide incorporate sulfinyl groups.
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(2-methylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a benzamide moiety, which contribute to its biological reactivity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains of bacteria, potentially disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells by interfering with DNA replication processes.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Anticancer | MCF-7 (breast cancer), A549 (lung cancer) | Induced apoptosis; IC50 values < 10 µM |
| Enzyme Inhibition | α-Amylase, α-Glucosidase | IC50 values around 5-15 µM |
| Antioxidant | DPPH radical scavenging assay | Moderate activity |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of approximately 8 µM. The mechanism was linked to DNA damage and apoptosis induction .
- Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mode of action was suggested to involve disruption of bacterial cell membrane integrity.
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on α-amylase and α-glucosidase enzymes, which are key targets in diabetes management. It showed promising inhibitory activity with IC50 values indicating potential for further development as an antidiabetic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
